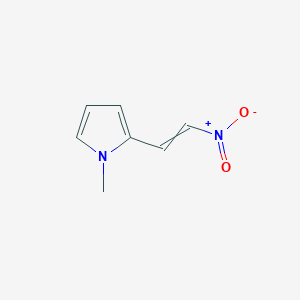

1-Methyl-2-(2-nitroethenyl)-1H-pyrrole

Description

The Pyrrole (B145914) Scaffold

The pyrrole ring is a five-membered aromatic heterocycle that is a cornerstone in medicinal chemistry and natural products. nih.govrsc.orgmdpi.com It is a "privileged scaffold," meaning its structure is frequently found in biologically active compounds. mdpi.com

Natural Occurrence and Biological Importance : Pyrrole derivatives are ubiquitous in nature, forming the core of essential biomolecules such as heme (in hemoglobin), chlorophyll, and vitamin B12. Many natural products with a pyrrole core exhibit a wide array of biological activities, including antibacterial, antiviral, anticancer, and anti-inflammatory properties. alliedacademies.orgresearchgate.net

Pharmaceutical Applications : The versatility of the pyrrole scaffold has been exploited by medicinal chemists to develop a multitude of drugs. rsc.org Marketed pharmaceuticals containing the pyrrole moiety are used to treat a range of conditions, highlighting the ring system's favorable properties for drug design. rsc.orgalliedacademies.org

Synthetic Utility : As a synthetic unit, the electron-rich nature of the pyrrole ring makes it reactive towards electrophiles, while also allowing for various functionalization strategies. This adaptability has made it a popular building block for creating complex molecular architectures. alliedacademies.orgresearchgate.net

The Nitroalkene Motif

Nitroalkenes, also known as nitro olefins, are highly functionalized and reactive intermediates in organic synthesis. wikipedia.org Their reactivity is dominated by the strong electron-withdrawing nature of the nitro group, which profoundly influences the adjacent carbon-carbon double bond.

Electrophilic Nature : The nitro group activates the alkene, making it a powerful electrophile. This renders nitroalkenes excellent Michael acceptors, readily reacting with a wide variety of nucleophiles to form new carbon-carbon and carbon-heteroatom bonds. wikipedia.org

Versatility in Synthesis : The nitroalkene functional group is a versatile precursor for numerous other functionalities. The nitro group can be reduced to form amines, hydroxylamines, or oximes, or transformed into carbonyl compounds via the Nef reaction. researchgate.netresearchgate.net This flexibility significantly expands its synthetic potential. researchgate.netrsc.org

Role in Heterocyclic Synthesis : Nitroalkenes are extensively used as starting materials for the synthesis of various heterocyclic compounds. researchgate.netrsc.org They participate in cycloaddition reactions, such as Diels-Alder reactions, and cascade or tandem reactions to construct complex ring systems efficiently. wikipedia.orgrsc.org The use of nitroalkenes can simplify synthetic routes to N-heterocycles by serving as a latent amino group. rsc.org

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-2-(2-nitroethenyl)pyrrole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-8-5-2-3-7(8)4-6-9(10)11/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHVYARKRYOUKFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C=C[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Positioning of 1 Methyl 2 2 Nitroethenyl 1h Pyrrole As a Versatile Synthetic Intermediate

De Novo Pyrrole Ring Construction Strategies

De novo methods build the heterocyclic pyrrole core from acyclic precursors. These strategies are valuable for creating highly substituted pyrroles by incorporating diversity from the initial building blocks.

Multi-component Condensation Reactions Involving Nitroalkenes

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single pot to form a complex product, retaining significant portions of all reactants. orientjchem.orgorganic-chemistry.org Several MCRs have been developed for pyrrole synthesis that utilize nitroalkenes or nitroalkanes as key components. bohrium.comresearchgate.net

One prominent example is a four-component reaction involving a primary amine, an aldehyde, a 1,3-dicarbonyl compound, and a nitroalkane (like nitromethane, a precursor to nitroalkenes). researchgate.net This methodology allows for the creation of a wide array of polysubstituted pyrroles. orientjchem.orgorganic-chemistry.org The reaction likely proceeds through a series of condensations and Michael additions, culminating in a cyclization and aromatization sequence to yield the final pyrrole ring. orientjchem.orgorientjchem.org For instance, the reaction of an enaminone (derived from a primary amine and diketene) with nitrostyrene (B7858105) can produce highly functionalized pyrrole-3-carboxamide derivatives in good yields under neutral, catalyst-free conditions. organic-chemistry.org

| Amine | Aldehyde | β-Dicarbonyl | Nitroalkane | Catalyst/Conditions | Product | Yield | Ref |

| Aniline | Benzaldehyde | Ethyl Acetoacetate | Nitromethane | Molybdenum complex on CoFe₂O₄, 90 °C | Polysubstituted Pyrrole | 70-90% | researchgate.net |

| Alkyl Amine | N/A | Diketene | Nitrostyrene | Neutral, Catalyst-free | Pyrrole-3-carboxamide | 80-90% | organic-chemistry.org |

| Primary Amine | N/A | N/A | Nitroalkene (2 eq.) | Samarium triisopropoxide | Polysubstituted Pyrrole | N/A | researchgate.net |

Annulation Reactions with Nitroalkenes

Annulation reactions, particularly cycloadditions, provide a powerful route to heterocyclic systems. chim.itresearchgate.net The [3+2] cycloaddition is a common strategy for constructing five-membered rings like pyrroles. chim.itrsc.orgresearchgate.net

Azomethine Ylides : The reaction of azomethine ylides with nitroalkenes is a well-established method for synthesizing substituted pyrrolidines. chim.itresearchgate.net Subsequent oxidation or elimination steps can then lead to the aromatic pyrrole ring. A copper-catalyzed three-component reaction of α-diazoketones, nitroalkenes, and amines generates polysubstituted pyrroles through a cascade process that involves the in-situ formation of an azomethine ylide, followed by a [3+2] cycloaddition. nih.gov

Enamines : Annulation with enamines represents another pathway. The reaction mechanism typically involves a Michael addition of the enamine to the nitroalkene, followed by cyclization and elimination of the nitro group to furnish the pyrrole.

TosMIC : Tosylmethyl isocyanide (TosMIC) is a versatile C-N=C synthon used in the Van Leusen pyrrole synthesis. nih.govorganic-chemistry.org This reaction involves the base-mediated [3+2] cycloaddition of TosMIC to an electron-deficient alkene, such as a nitroalkene. nih.govvarsal.comorganic-chemistry.org The reaction proceeds via an initial Michael addition, followed by intramolecular cyclization and subsequent elimination of the tosyl group to form the pyrrole ring. nih.govrsc.org This method has been successfully used to prepare a variety of 3,4-disubstituted pyrroles. semanticscholar.orgresearchgate.net

| 1,3-Dipole / Synthon | Dipolarophile | Catalyst/Conditions | Product Type | Ref |

| Azomethine Ylide (from α-diazoketone + amine) | Nitroalkene | Copper catalyst, Aerobic | Polysubstituted Pyrrole | nih.gov |

| Tosylmethyl Isocyanide (TosMIC) | Nitroalkene | Base (e.g., DBU, NaH) | 3,4-Disubstituted Pyrrole | nih.govsemanticscholar.org |

| Thio-substituted Azomethine Ylide | Nitroalkene | Tetramethylguanidine | Polysubstituted Pyrrole | chim.it |

Photo- and Electro-chemical Approaches for Pyrrole Synthesis

While less common, electrochemical methods are emerging for pyrrole synthesis. An efficient electrochemical synthesis of 1,2,3-trisubstituted pyrroles has been developed from β-dicarbonyl compounds, aldehydes, and amines through a one-pot, three-component reaction involving a radical addition mechanism. researchgate.net The application of electrochemistry to syntheses involving nitroalkenes for de novo pyrrole ring formation is an area of ongoing research. Studies on β-pyrrole nitro-substituted cobalt(II) porphyrins have detailed the electrochemical properties and the effect of the nitro group on redox potentials, indicating the electronic influence of this substituent on the pyrrole core. rsc.org

Functionalization and Derivatization of Pre-formed Pyrrole Rings

This approach begins with a pre-formed pyrrole ring, such as 1-methylpyrrole (B46729), and introduces the desired nitroethenyl side chain. This is often a more direct route to specifically substituted products like this compound.

Introduction of the Nitroethenyl Moiety onto Pyrrole Scaffolds

The Friedel-Crafts reaction is a powerful tool for C-C bond formation on aromatic and heteroaromatic rings. acs.orgacs.org Due to the instability of the pyrrole ring in strongly acidic environments, classical Friedel-Crafts conditions are generally unsuitable. acs.org However, the reaction can be achieved under milder conditions using various Lewis or Brønsted acid catalysts. rsc.org

The reaction of pyrroles with nitroalkenes under Friedel-Crafts conditions provides a direct route to 2-(2-nitroalkyl)pyrroles. rsc.org This reaction can be performed using catalysts such as dinuclear zinc complexes or copper-based systems, which also allow for asymmetric synthesis, yielding optically active products. acs.orgacs.orgnih.govstackexchange.com The reaction of 1-methylpyrrole with nitroalkenes in water under microwave irradiation has been shown to be very effective, leading to the corresponding adducts in high yields with minimal formation of bis-adducts. rsc.org Subsequent elimination (dehydration) of the resulting nitroalkyl side chain would yield the target nitrovinylpyrrole.

| Pyrrole Substrate | Nitroalkene | Catalyst | Conditions | Product | Ref |

| Pyrrole | Various R'-CH=CHNO₂ | Dinuclear Zinc bis-ProPhenol complex | THF, Room Temp | 2-(1-(R')-2-nitroethyl)pyrrole | acs.orgacs.org |

| Pyrrole | Various R'-CH=CHNO₂ | Imidazoline-aminophenol-Cu complex | N/A | 2-(1-(R')-2-nitroethyl)pyrrole | nih.gov |

| 1-Methylpyrrole | Various R'-CH=CHNO₂ | None (Microwave) | Water, Microwave | 1-Methyl-2-(1-(R')-2-nitroethyl)pyrrole | rsc.org |

Synthesis via Horner-Wadsworth-Emmons Olefination or Related Alkenylation Strategies

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used and reliable method for the stereocontrolled synthesis of alkenes, particularly E-alkenes. conicet.gov.arwikipedia.orgresearchgate.netorganic-chemistry.org This reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde or ketone. wikipedia.orgorgsyn.org

For the synthesis of this compound, the HWE approach would involve the reaction of 1-methylpyrrole-2-carboxaldehyde (B72296) with a phosphonate (B1237965) reagent derived from nitromethane, such as diethyl(nitromethyl)phosphonate. The reaction begins with the deprotonation of the phosphonate by a base to form a nucleophilic carbanion, which then attacks the aldehyde carbonyl group. wikipedia.org The resulting intermediate collapses to form the alkene and a water-soluble phosphate (B84403) byproduct, which simplifies purification. orgsyn.org

A complementary and very common strategy is the Henry reaction (or nitroaldol reaction). This involves the base-catalyzed condensation of a nitroalkane (nitromethane) with an aldehyde (1-methylpyrrole-2-carboxaldehyde). rsc.org The resulting nitroaldol product can then be dehydrated, often under acidic or basic conditions, to afford the target 2-nitrovinylpyrrole. rsc.org This two-step sequence is a practical and efficient alternative to direct olefination methods for generating the nitroethenyl moiety on a pre-formed pyrrole ring. rsc.org

Asymmetric Synthesis of Chiral Nitrovinylpyrrole Derivatives

The development of synthetic methodologies to access chiral nitrovinylpyrrole derivatives is a significant area of research, driven by the potential of these compounds as intermediates in the synthesis of biologically active molecules. The asymmetry in these molecules can be introduced through several strategic approaches, including the use of chiral catalysts, the temporary incorporation of chiral auxiliaries, or by leveraging the stereochemical information already present within the substrate.

Chiral Catalyst-Mediated Enantioselective Approaches (e.g., Nickel(II)-catalyzed diastereoselective/enantioselective reactions involving nitrovinylpyrroles)

A prominent example of a chiral catalyst-mediated approach is the Nickel(II)-catalyzed diastereo- and enantioselective [3+2] cycloaddition of α-ketoesters with 2-nitrovinylpyrroles. This method allows for the construction of structurally complex pyrrolo[1,2-a]indoles and related structures bearing three contiguous stereocenters with high levels of stereocontrol.

In a study, a chiral ligand, specifically a C2-symmetric N,N'-dioxide ligand, in conjunction with a Ni(II) salt, was found to be highly effective in catalyzing the reaction between this compound and various α-ketoesters. The reaction proceeds with high yield and excellent diastereoselectivity and enantioselectivity. The proposed mechanism involves the formation of a chiral Ni(II) complex that coordinates with both the nitrovinylpyrrole and the α-ketoester, thereby controlling the facial selectivity of the cycloaddition.

The following table summarizes the results of the Nickel(II)-catalyzed cycloaddition for a selection of substrates:

| Entry | α-Ketoester (R) | Product Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

| 1 | Methyl 2-oxo-2-phenylacetate | 95 | >95:5 | 98 |

| 2 | Ethyl 2-oxo-2-phenylacetate | 96 | >95:5 | 99 |

| 3 | Methyl 2-(4-chlorophenyl)-2-oxoacetate | 93 | >95:5 | 97 |

| 4 | Methyl 2-(4-methoxyphenyl)-2-oxoacetate | 98 | >95:5 | 98 |

This catalytic system demonstrates broad substrate scope and functional group tolerance, making it a versatile tool for the synthesis of a variety of chiral pyrrole derivatives.

Chiral Auxiliary-Controlled Diastereoselective Synthesis

Chiral auxiliary-controlled synthesis is a powerful strategy for asymmetric induction. In this approach, a chiral molecule (the auxiliary) is temporarily attached to the substrate. This chiral auxiliary then directs the stereochemical outcome of a subsequent reaction, after which it can be removed to yield the enantiomerically enriched product.

While specific examples detailing the use of chiral auxiliaries for the synthesis of this compound are not extensively documented in readily available literature, the principles of this methodology can be applied. For instance, a chiral alcohol could be used to esterify a pyrrole-2-carboxylic acid derivative. Subsequent elaboration of this ester to introduce the nitrovinyl group at the 2-position would proceed under the stereodirecting influence of the chiral auxiliary.

Commonly used chiral auxiliaries that could be conceptually applied include Evans' oxazolidinones, Oppolzer's camphorsultams, and menthol (B31143) derivatives. The choice of auxiliary is crucial as its steric and electronic properties will influence the diastereoselectivity of the key bond-forming step. The general approach would involve:

Attachment of the chiral auxiliary: Covalent bonding of the chiral auxiliary to a pyrrole precursor.

Diastereoselective transformation: The key reaction, such as a Michael addition or an aldol (B89426) condensation to form the nitrovinyl moiety, where the auxiliary directs the approach of the reagents.

Cleavage of the auxiliary: Removal of the chiral auxiliary to yield the chiral nitrovinylpyrrole.

The efficiency of this method is determined by the diastereoselectivity of the key step and the ease and yield of the auxiliary attachment and removal processes.

Substrate-Controlled Stereoselective Transformations

In substrate-controlled stereoselective transformations, the chirality of the final product is determined by a stereocenter that is already present in the starting material. This pre-existing stereocenter can direct the formation of new stereocenters with a high degree of selectivity.

An illustrative example of this principle, although not directly involving a nitrovinyl group, is the diastereoselective hydrogenation of substituted pyrroles. In these reactions, a chiral center on a substituent at the 2-position of the pyrrole ring can direct the hydrogenation of the pyrrole ring itself. For instance, the reduction of a pyrrole bearing a chiral secondary alcohol at the 2-position can lead to the formation of a pyrrolidine (B122466) with multiple new stereocenters, where the configuration of these new centers is dictated by the stereochemistry of the starting alcohol.

This concept can be extended to the synthesis of chiral nitrovinylpyrrole derivatives. For example, if a chiral aldehyde is used in the condensation reaction with 1-methyl-2-nitromethyl-1H-pyrrole to form the nitrovinyl group, the stereocenter in the aldehyde could influence the geometry of the resulting double bond (E/Z selectivity) or could be retained in the final product if the reaction is a Knoevenagel-type condensation followed by a stereoselective reduction. The steric hindrance and electronic nature of the substituents on the chiral substrate play a critical role in directing the stereochemical outcome of the transformation.

Mechanistic Elucidation of Reactions Involving 1 Methyl 2 2 Nitroethenyl 1h Pyrrole

Detailed Reaction Pathway Analyses

The reactions of 1-Methyl-2-(2-nitroethenyl)-1H-pyrrole, particularly its participation as a Michael acceptor, are central to its chemical reactivity. The electron-withdrawing nature of the nitro group renders the β-carbon of the ethenyl moiety susceptible to nucleophilic attack.

While direct in situ fragmentation experiments for reactions of this compound are not extensively documented in the literature, mechanistic insights can be drawn from studies on analogous systems, such as the reaction of pyrroles with other nitroalkenes. In these conjugate addition reactions, the initial nucleophilic attack by a Michael donor at the β-carbon of the nitroethenyl group leads to the formation of a nitronate intermediate. This intermediate is a key species that dictates the stereochemical outcome of the reaction. The subsequent protonation of the nitronate leads to the final product.

In organocatalyzed Michael additions of aldehydes or ketones to nitroalkenes, enamine intermediates are commonly formed from the reaction of the carbonyl compound with a chiral amine catalyst, such as a proline derivative. This enamine then acts as the nucleophile. The interaction between the catalyst and the nitroalkene, often through hydrogen bonding, helps to stabilize the transition state and control the stereochemistry.

| Intermediate Type | Precursor(s) | Method of Characterization (Analogous Systems) |

| Nitronate | This compound + Nucleophile | Spectroscopic methods, trapping experiments |

| Enamine | Carbonyl compound + Amine catalyst | NMR spectroscopy, mass spectrometry |

This table is generated based on analogous reaction mechanisms.

For the reaction of this compound with a nucleophile, the rate law can be hypothetically expressed as:

Rate = k [this compound]m[Nucleophile]n

Where k is the rate constant, and m and n are the orders of the reaction with respect to each reactant. For a typical Michael addition, it is expected that the reaction would be first order with respect to both the Michael acceptor and the nucleophile (m = 1, n = 1).

A study on the aromatic nucleophilic substitution reaction of 3,6-dichloro-1,2,4,5-tetrazine (B31795) with biothiols demonstrated a linear relationship between the pseudo-first-order rate constant and the concentration of the free thiol, consistent with a second-order process. researchgate.net This supports the likelihood of a similar kinetic profile for the conjugate addition to this compound.

| Reaction Type | Reactants | Key Kinetic Findings (Analogous Systems) |

| Michael Addition | Alicyclic secondary amines + 1-Phenyl-2-propyn-1-one | Second-order rate constants measured; reaction proceeds through a stepwise mechanism. nih.gov |

| Nucleophilic Aromatic Substitution | 3,6-dichloro-1,2,4,5-tetrazine + Biothiols | Pseudo-first-order kinetics observed with excess nucleophile; rate-determining step is the nucleophilic attack. researchgate.net |

This table presents data from analogous systems to infer potential kinetic behavior.

Transition State Characterization and Energy Profile Mapping

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for characterizing transition states and mapping energy profiles of reactions. For the Michael addition to this compound, DFT studies on similar systems reveal that the reaction proceeds through a well-defined transition state. nih.gov The geometry of this transition state is crucial in determining the stereoselectivity of the reaction.

In the context of organocatalysis, the transition state often involves a ternary complex of the enamine, the nitroalkene, and the catalyst. Hydrogen bonding between the catalyst (e.g., a thiourea (B124793) derivative) and the nitro group of the nitroalkene plays a significant role in stabilizing the transition state and lowering the activation energy. mdpi.com DFT calculations can elucidate the nature of these non-covalent interactions and their impact on the energy barrier of the reaction.

A theoretical study on the Michael addition between propionaldehyde (B47417) and a nitroalkene catalyzed by a pyrrolidine-based catalyst highlighted the importance of the catalyst's conformation in achieving high enantioselectivity. nih.gov The calculations showed that different catalyst conformations lead to different chiral products, underscoring the subtle energetic differences that govern the reaction pathway.

Influence of Catalysis on Reaction Mechanisms

Catalysis can significantly alter the reaction mechanism and improve the efficiency and selectivity of reactions involving this compound.

In the realm of metal catalysis, copper complexes have been shown to be effective in catalyzing the conjugate addition of nucleophiles to nitroalkenes. nih.govthieme-connect.com For instance, a copper(I)/imidazole-aminophenol complex has been used for the asymmetric conjugate addition of indoles and pyrroles to trisubstituted nitroalkenes. thieme-connect.com The proposed mechanism involves the coordination of the copper catalyst to the nitroalkene, which enhances its electrophilicity and facilitates the nucleophilic attack. The chiral ligand on the copper center directs the approach of the nucleophile, leading to high enantioselectivity.

Titanium-catalyzed reactions also offer unique pathways for the synthesis and transformation of pyrrole (B145914) derivatives. While specific examples with this compound are scarce, titanium catalysts are known to mediate various transformations of pyrroles and nitro compounds. For example, titanium-catalyzed hydroamination of diynes provides a route to substituted pyrroles. nih.gov In the context of nitroalkenes, titanium catalysts could potentially be involved in redox processes that activate the substrate.

| Catalyst Type | Proposed Role in Mechanism (Based on Analogous Reactions) |

| Copper(I)/Chiral Ligand | Activation of the nitroalkene, enantioselective control of nucleophilic attack. nih.govthieme-connect.com |

| Organocatalysts (e.g., Proline derivatives, Thioureas) | Formation of enamine intermediates, activation of the nitroalkene via hydrogen bonding. mdpi.commdpi.com |

This table summarizes catalytic influences based on related chemical systems.

Stereochemical Control Mechanisms in Asymmetric Transformations

Achieving high levels of stereochemical control in reactions of this compound is a key objective in asymmetric synthesis. The primary mechanism for inducing stereoselectivity is through the use of chiral catalysts or auxiliaries.

In organocatalyzed asymmetric Michael additions, the chiral catalyst, often a derivative of proline or cinchona alkaloids, creates a chiral environment around the reacting species. organic-chemistry.org The catalyst can interact with both the nucleophile (e.g., through enamine formation) and the electrophile (e.g., through hydrogen bonding with the nitro group). This dual activation model is crucial for achieving high diastereo- and enantioselectivity. The steric and electronic properties of the catalyst direct the facial selectivity of the nucleophilic attack on the nitroalkene.

Metal-based catalysts, such as those of copper and silver, in conjunction with chiral ligands, can also provide excellent stereocontrol. nih.gov In the copper-catalyzed conjugate addition of 1-pyrroline (B1209420) esters to nitroalkenes, the choice of the chiral ligand was found to switch the diastereoselectivity of the reaction. nih.gov This highlights the fine-tuning of the catalyst-substrate interactions that governs the stereochemical outcome. A proposed model for these reactions involves the formation of a chiral metal enolate, which then adds to the nitroalkene in a stereocontrolled manner.

Reactivity and Transformative Potential of 1 Methyl 2 2 Nitroethenyl 1h Pyrrole

Reactivity of the Pyrrole (B145914) Nucleus

The pyrrole ring is an aromatic heterocycle characterized by a π-electron sextet, which imparts it with significant aromatic character. mdpi.com The nitrogen atom's lone pair of electrons participates in the π-system, increasing the electron density of the ring and making it highly susceptible to electrophilic attack. mdpi.comub.edu

Pyrrole and its derivatives readily undergo electrophilic aromatic substitution (EAS) reactions, often under milder conditions than benzene. pearson.comonlineorganicchemistrytutor.com The regioselectivity of these reactions is a critical aspect, with substitution preferentially occurring at the C2 (α) position. onlineorganicchemistrytutor.comechemi.comstackexchange.com This preference is attributed to the greater stabilization of the cationic intermediate (the arenium ion or σ-complex) formed during the reaction. echemi.comstackexchange.comlibretexts.org Attack at the C2 position allows for the delocalization of the positive charge over three resonance structures, whereas attack at the C3 (β) position results in only two resonance contributors. stackexchange.comquora.com

In the case of 1-methyl-2-(2-nitroethenyl)-1H-pyrrole, the existing substituent at the C2 position directs incoming electrophiles to other positions on the ring. The nitroethenyl group, being strongly electron-withdrawing, deactivates the pyrrole nucleus towards electrophilic attack. This deactivating effect is a consequence of the group's ability to pull electron density away from the aromatic system, making it less nucleophilic. youtube.com This effect is particularly pronounced at the C3 and C5 positions due to resonance and inductive effects. Consequently, electrophilic substitution on this compound is expected to be significantly slower than on unsubstituted pyrrole and to occur at the less deactivated positions, primarily C4 and C5.

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of Pyrrole

| Position of Attack | Number of Resonance Structures for Intermediate | Stability of Intermediate |

| C2 (α-position) | 3 | More stable |

| C3 (β-position) | 2 | Less stable |

While the C2 position is the most reactive towards electrophiles in unsubstituted pyrrole, functionalization at other positions can be achieved, particularly when the C2 and C5 positions are blocked. C-alkylation of the pyrrole ring can be accomplished through various methods, including Friedel-Crafts-type reactions and reactions with alkyl halides in the presence of a base. nih.govacs.org For instance, the alkylation of pyrrole with various alkyl halides and mesylates has been shown to occur selectively at the C2 and C5 positions. nih.gov In the context of this compound, where the C2 position is already substituted, further alkylation would be directed to the available C3, C4, and C5 positions, with the precise location influenced by the reaction conditions and the nature of the alkylating agent. Palladium-catalyzed C-H activation has also emerged as a powerful tool for the regioselective alkylation of pyrrole derivatives. thieme-connect.com

Reactivity of the Nitroethenyl Moiety

The nitroethenyl group is a potent electron-withdrawing moiety that significantly influences the reactivity of the attached alkene. The strong electron-withdrawing nature of the nitro group renders the carbon-carbon double bond highly electrophilic and susceptible to attack by nucleophiles. acs.org

The polarized nature of the nitroethenyl group makes it an excellent Michael acceptor. Nucleophiles readily add to the β-carbon of the double bond in a conjugate or 1,4-addition fashion. rsc.orgbham.ac.uk This type of reaction is a cornerstone of carbon-carbon and carbon-heteroatom bond formation in organic synthesis. organic-chemistry.orgorganic-chemistry.org

Conjugate addition, also known as Michael addition, is a characteristic reaction of α,β-unsaturated carbonyls and related systems, including nitroalkenes. nih.gov In this process, a nucleophile adds to the carbon atom that is β to the electron-withdrawing group. For this compound, the β-carbon of the nitroethenyl group is the primary site for nucleophilic attack. A wide array of nucleophiles, including organometallic reagents, enolates, amines, and thiols, can participate in these reactions, leading to the formation of a diverse range of functionalized pyrrole derivatives. rsc.org The resulting nitronate intermediate is typically protonated to yield the final product. The development of asymmetric conjugate addition reactions has been a significant area of research, allowing for the stereocontrolled synthesis of chiral molecules. organic-chemistry.orgorganic-chemistry.org The 1,6-conjugate addition of nitroalkanes to p-quinone methides has also been reported, highlighting the versatility of nitroalkanes as nucleophiles in conjugate addition reactions. nih.gov

While conjugate addition is the predominant pathway for nucleophilic attack on nitroalkenes, direct addition to the carbon-carbon double bond (1,2-addition) can also occur under certain conditions, although it is generally less common. bhu.ac.inksu.edu.sa This type of addition would involve the nucleophile attacking the α-carbon of the nitroethenyl group. The regioselectivity between 1,2- and 1,4-addition is influenced by factors such as the nature of the nucleophile, the solvent, and the reaction temperature. Hard nucleophiles tend to favor 1,2-addition, while soft nucleophiles generally prefer 1,4-addition.

Table 2: Reactivity of the Nitroethenyl Moiety

| Reaction Type | Attacking Species | Site of Attack on Nitroethenyl Group |

| Conjugate Addition (Michael Addition) | Soft Nucleophiles (e.g., enolates, amines, thiols) | β-carbon |

| Direct Addition | Hard Nucleophiles (e.g., organolithium reagents) | α-carbon |

Cycloaddition Reactions

Cycloaddition reactions are powerful tools for the construction of cyclic frameworks. The unique electronic properties of this compound allow it to participate in various cycloaddition reactions, acting as either a diene or a dienophile.

The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of organic synthesis for the formation of six-membered rings. libretexts.org The reactivity in these reactions is governed by the electronic nature of the diene and the dienophile, categorized as normal-electron-demand, inverse-electron-demand, and neutral-electron-demand. libretexts.orglibretexts.org

In a normal-electron-demand Diels-Alder reaction, an electron-rich diene reacts with an electron-poor dienophile. libretexts.org The nitrovinyl group in this compound is strongly electron-withdrawing, making the double bond electron-deficient. This characteristic allows it to act as a potent dienophile in reactions with electron-rich dienes. For instance, nitroquinolines have been studied as dienophiles in polar Diels-Alder reactions with normal electron demand. sciforum.net The presence of the electron-withdrawing nitro group enhances the dienophilic character of these heterocyclic compounds. sciforum.net Similarly, β-fluoro-β-nitrostyrenes readily undergo Diels-Alder reactions with cyclic 1,3-dienes. beilstein-journals.org

Conversely, in an inverse-electron-demand Diels-Alder reaction, an electron-poor diene reacts with an electron-rich dienophile. libretexts.orgnih.gov The pyrrole ring, while aromatic, can be induced to act as a diene, particularly when substituted with electron-withdrawing groups that lower its aromaticity. ucla.edu However, the partial aromatic character of pyrrole limits its reactivity as a diene. ucla.edu The presence of the N-methyl group slightly increases the electron density of the pyrrole ring, but the powerful electron-withdrawing effect of the 2-nitroethenyl substituent deactivates the pyrrole ring for participation as a diene in normal-electron-demand Diels-Alder reactions. In reactions with electron-rich dienophiles, the electron-deficient diene character of the molecule could be exploited. The reactivity of heterodienes in inverse-electron-demand HDA reactions can be enhanced by introducing electron-withdrawing substituents into the 1-oxa-1,3-butadiene system. nih.gov

A theoretical study on the Diels-Alder reaction between 2-nitro-1H-pyrrole and isoprene (B109036), analyzed within the Molecular Electron Density Theory (MEDT), characterized 2-nitro-1H-pyrrole as the nucleophile and isoprene as the electrophile. researchgate.net This suggests a normal-electron-demand pathway where the pyrrole derivative acts as the diene. However, the influence of the N-methyl group and the extended conjugation in this compound could alter this behavior.

The table below summarizes the potential roles of this compound in Diels-Alder reactions based on the principle of electron demand.

| Reaction Type | Role of this compound | Reactant Partner | Governing Interaction |

|---|---|---|---|

| Normal Electron Demand | Dienophile | Electron-rich Diene | LUMO(dienophile) - HOMO(diene) |

| Inverse Electron Demand | Diene | Electron-rich Dienophile | LUMO(diene) - HOMO(dienophile) |

[3+2] Cycloaddition reactions, also known as 1,3-dipolar cycloadditions, are efficient methods for constructing five-membered heterocyclic rings. researchgate.netnih.gov In these reactions, a 1,3-dipole reacts with a dipolarophile. The electron-deficient carbon-carbon double bond in this compound makes it an excellent dipolarophile for reactions with various 1,3-dipoles.

For instance, nitroalkenes are known to react with nitrones in [3+2] cycloaddition reactions to yield isoxazolidines. nih.govnih.govgrowingscience.comresearchgate.net A study on the reaction of Z-C-(3-pyridyl)-N-methylnitrone with a series of E-2-R-nitroethenes demonstrated that these reactions proceed under mild conditions with full regio- and stereocontrol. nih.gov Similarly, the reaction of diarylnitrones with 3,3,3-tribromo-1-nitroprop-1-ene also proceeds with complete regio- and stereoselectivity. nih.gov

The polarity of the reaction plays a significant role in determining the regioselectivity. Theoretical studies have shown that in the reaction between nitrones and nitroalkenes, the most nucleophilic center of the nitrone (often the oxygen atom) interacts with the most electrophilic center of the nitroalkene (the β-carbon atom). nih.gov This predictable interaction allows for controlled synthesis of specific isomers.

Furthermore, electron-deficient alkynes have been successfully employed as dipolarophiles in palladium-catalyzed asymmetric [3+2] cycloadditions with vinyl cyclopropanes, affording highly functionalized cyclopentenes. nih.gov This highlights the potential for this compound to react with a variety of 1,3-dipoles, including those generated from vinyl cyclopropanes, to form complex heterocyclic systems.

The following table provides examples of potential [3+2] cycloaddition reactions involving this compound as the dipolarophile.

| 1,3-Dipole | Resulting Heterocycle |

|---|---|

| Nitrone | Isoxazolidine |

| Azide | Triazoline |

| Diazoalkane | Pyrazoline |

| Nitrile Oxide | Isoxazoline |

Reduction Chemistry of the Nitro Group and the Carbon-Carbon Double Bond

The selective reduction of the nitro group and the carbon-carbon double bond in this compound offers pathways to a variety of valuable derivatives, such as amines and saturated pyrroles. The choice of reducing agent and reaction conditions is crucial for achieving the desired chemoselectivity.

A variety of reagents are available for the reduction of nitro groups. Catalytic hydrogenation using palladium on carbon (Pd/C) is a common and effective method for reducing both aromatic and aliphatic nitro groups to amines. commonorganicchemistry.com However, this method can also reduce other functional groups, such as carbon-carbon double bonds. Raney nickel is another effective catalyst for nitro group reduction and is often used when dehalogenation is a concern. commonorganicchemistry.com

For the selective reduction of the nitro group in the presence of other reducible functionalities, milder reducing agents are employed. Reagents such as iron (Fe), zinc (Zn), or tin(II) chloride (SnCl₂) in acidic media can selectively reduce nitro groups. commonorganicchemistry.com Sodium sulfide (B99878) (Na₂S) is another useful reagent for the selective reduction of one nitro group in the presence of others and generally does not reduce aliphatic nitro groups. commonorganicchemistry.com A novel system of NaBH₄ in the presence of Ni(PPh₃)₄ transition metal complexes has been shown to reduce nitro compounds to their corresponding amines in an ethanol (B145695) solvent. jsynthchem.com Additionally, a nickel-catalyzed hydrosilylative reduction using Ni(acac)₂ and PMHS has been found to be an excellent system for the chemoselective transfer hydrogenation of nitro compounds to primary amines. rsc.org

The reduction of the carbon-carbon double bond can be achieved through catalytic hydrogenation, often concurrently with the reduction of the nitro group. Selective reduction of the double bond while preserving the nitro group is more challenging.

The following table summarizes common reducing agents and their selectivity towards the functional groups in this compound.

| Reagent | Nitro Group Reduction | C=C Double Bond Reduction | Selectivity |

|---|---|---|---|

| H₂, Pd/C | Yes | Yes | Non-selective |

| Fe, Zn, or SnCl₂ in acid | Yes | No | Selective for nitro group |

| NaBH₄/Ni(PPh₃)₄ | Yes | No | Selective for nitro group jsynthchem.com |

| Ni(acac)₂/PMHS | Yes | No | Selective for nitro group rsc.org |

Transformations Involving the Nitro Group as a Leaving Group

The nitro group, being a strong electron-withdrawing group, can also function as a leaving group in nucleophilic substitution reactions, particularly when attached to an electron-deficient system. stackexchange.comnih.gov In the context of this compound, the nitro group is part of a nitroalkene moiety.

In nucleophilic aromatic substitution (SNAAr), the nitro group can act as a leaving group, especially if the aromatic ring is highly electron-deficient. stackexchange.com While the pyrrole ring itself is electron-rich, the presence of the nitrovinyl substituent significantly alters its electronic properties. The direct displacement of the nitro group from the vinyl carbon by a nucleophile is a plausible transformation. This type of reaction is facilitated by the stabilization of the resulting intermediate.

The leaving group ability of the nitro group is enhanced when the aromatic nucleus possesses two or more nitro groups. nih.gov In the case of nitroimidazoles, the presence of two nitrogen atoms in the ring sufficiently withdraws electron density to facilitate nucleophilic substitution of the nitro group. nih.gov

Cascade and Tandem Reactions Utilizing the Multifunctionality

The multiple reactive sites in this compound make it an ideal substrate for cascade or tandem reactions. These reactions, where multiple bond-forming events occur in a single pot, are highly efficient in building molecular complexity. nih.gov

A potential cascade sequence could involve an initial cycloaddition reaction followed by a transformation of the nitro group. For example, a Diels-Alder reaction could be followed by reduction of the nitro group and subsequent intramolecular cyclization.

Another possibility involves a domino Knoevenagel condensation followed by an intramolecular hetero-Diels-Alder reaction, which is a powerful route for the synthesis of various heterocycles. nih.gov While this specific sequence may not directly apply to the pre-formed this compound, it illustrates the potential for designing cascade reactions starting from its precursors.

A heterogeneous cobalt-catalyzed cascade synthesis of pyrroles from nitroarenes has been developed. nih.gov This process involves the (transfer) hydrogenation of the nitroarene and subsequent Paal-Knorr/Clauson-Kass condensation. nih.gov This highlights the utility of the nitro-to-amine transformation as a key step in cascade sequences for the synthesis of complex pyrrole-containing molecules.

Transition Metal-Catalyzed Modifications and C-H Activation

Transition metal catalysis offers a powerful platform for the selective functionalization of organic molecules. researchgate.net The pyrrole ring in this compound is susceptible to various transition metal-catalyzed reactions, including cross-coupling and C-H activation.

While the synthesis of arylated pyrroles can be challenging due to the high reactivity and tendency of pyrroles to polymerize, transition-metal-catalyzed cross-coupling reactions are effective for the formation of Csp²–sp² bonds. nih.gov A transition-metal-free method for the direct arylation of N-methylpyrrole has also been developed, proceeding via a radical addition mechanism. nih.gov

The presence of the nitroethenyl substituent can influence the regioselectivity of these reactions. The electron-withdrawing nature of this group may direct incoming electrophiles or organometallic reagents to specific positions on the pyrrole ring.

Furthermore, transition metal complexes can activate and selectively functionalize organic substrates, revolutionizing many areas of synthetic chemistry. researchgate.net The development of transition-metal-free cyclization reactions for the synthesis of polysubstituted pyrrole derivatives has also been reported. rsc.org

Computational and Theoretical Chemistry Studies on 1 Methyl 2 2 Nitroethenyl 1h Pyrrole

Electronic Structure Analysis and Aromaticity Assessment of the Pyrrole (B145914) System

The pyrrole ring is an aromatic heterocycle, characterized by a cyclic, planar structure with 6 π-electrons (4 from the carbon atoms and 2 from the nitrogen lone pair) delocalized across the five-membered ring, fulfilling Hückel's rule (4n+2 π electrons). wikipedia.org This delocalization results in a significant resonance energy, contributing to its stability. wikipedia.org The introduction of substituents on the pyrrole ring, such as the 1-methyl and 2-(2-nitroethenyl) groups, significantly modulates its electronic structure and aromaticity.

The 1-methyl group acts as an electron-donating group through an inductive effect, increasing the electron density within the pyrrole ring. Conversely, the 2-(2-nitroethenyl) substituent is a potent electron-withdrawing group due to the combined resonance and inductive effects of the nitro (NO₂) group and the conjugated double bond. This substituent pulls electron density from the pyrrole ring towards itself.

Table 1: Predicted Substituent Effects on the Electronic Properties and Aromaticity of the Pyrrole Ring

| Property | Unsubstituted Pyrrole | Effect of 1-Methyl Group | Effect of 2-(2-nitroethenyl) Group | Overall Effect in 1-Methyl-2-(2-nitroethenyl)-1H-pyrrole |

|---|---|---|---|---|

| Electron Density on Ring | Baseline | Increase | Significant Decrease | Overall Decrease (dominated by nitroethenyl group) |

| Aromaticity (e.g., NICS value) | Aromatic | Slight Increase | Decrease | Reduced Aromaticity |

| Dipole Moment | 1.58 D wikipedia.org | Slight Change | Significant Increase | Significantly Increased |

Prediction of Reactivity and Regioselectivity via Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to predict the reactivity and selectivity of chemical reactions. wikipedia.orgucsb.edu It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one molecule (the nucleophile) and the Lowest Unoccupied Molecular Orbital (LUMO) of another (the electrophile). pku.edu.cn The energies and spatial distributions of these frontier orbitals are crucial in determining where and how a reaction will occur. ucsb.eduresearchgate.net

For this compound, the electronic nature of the substituents dictates the characteristics of its frontier orbitals:

HOMO : The electron-donating 1-methyl group and the inherent electron-richness of the pyrrole ring mean the HOMO is primarily localized on the pyrrole ring itself. The HOMO energy will be relatively high, making the ring system a potential nucleophile. The largest coefficients of the HOMO are expected at the C2 and C5 positions.

LUMO : The powerful electron-withdrawing 2-(2-nitroethenyl) group dictates that the LUMO will be predominantly localized over this substituent, particularly on the β-carbon of the vinyl group (the carbon atom adjacent to the nitro group) and the nitro group itself. The energy of the LUMO is significantly lowered, making the molecule a strong electrophile at this site.

This distribution allows for the prediction of reactivity:

Electrophilic Attack : Electrophiles will preferentially attack the positions on the pyrrole ring where the HOMO density is highest. Given the directing effect of the N-methyl group and the deactivating effect of the C2 substituent, the most likely site for electrophilic substitution is the C5 position.

Nucleophilic Attack : Nucleophiles will target the areas where the LUMO is localized. The most electrophilic site in the molecule is the β-carbon of the nitroethenyl group. This makes the molecule susceptible to nucleophilic addition reactions, such as Michael additions.

The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is also a key indicator of chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. researchgate.net The presence of both strong electron-donating and electron-withdrawing groups on the conjugated system suggests that this compound likely has a relatively small HOMO-LUMO gap, indicating high reactivity.

Table 2: FMO-Based Prediction of Reactivity and Regioselectivity

| Reaction Type | Predicted Reactive Site | FMO Justification |

|---|---|---|

| Electrophilic Attack | C5 position of the pyrrole ring | High electron density in the HOMO at this position. |

| Nucleophilic Attack | β-carbon of the nitroethenyl group | Large coefficient and low energy of the LUMO at this position. |

| Cycloaddition (as Dienophile) | Ethenyl double bond | Low-lying LUMO of the nitroethenyl group can interact with the HOMO of a diene. |

Quantum Chemical Modeling of Reaction Mechanisms and Transition States (e.g., CNDO/II method)

Quantum chemical modeling allows for the detailed investigation of reaction mechanisms by mapping the potential energy surface (PES) that connects reactants, transition states, and products. nih.govnih.gov Methods range from semi-empirical approaches like CNDO/II (Complete Neglect of Differential Overlap) to more accurate but computationally intensive ab initio and Density Functional Theory (DFT) methods. researchgate.net These calculations can elucidate reaction pathways, determine activation energies (the energy barrier of the transition state), and predict reaction kinetics. researchgate.net

For this compound, a reaction of significant interest is the [3+2] cycloaddition with a nitrone. Computational modeling of this reaction would involve:

Geometry Optimization : Calculating the lowest-energy structures of the reactants (this compound and the nitrone), the possible products (regioisomers), and the transition states connecting them.

Transition State Search : Locating the saddle point on the PES that represents the transition state. This structure is characterized by having exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate.

DFT calculations could predict which regioisomer is favored by comparing the activation energies of the different pathways. researchgate.net For example, the attack of the nitrone's oxygen on the β-carbon of the nitroethenyl group might be compared to its attack on the α-carbon. The pathway with the lower activation energy would be the kinetically favored one.

Table 3: Hypothetical Calculated Energy Profile for a [3+2] Cycloaddition Reaction (Illustrative Data)

| Species | Relative Energy (kcal/mol) | Description |

|---|---|---|

| Reactants | 0.0 | This compound + Nitrone |

| Transition State (Pathway A) | +15.5 | Activation energy for the formation of Regioisomer A. |

| Transition State (Pathway B) | +18.2 | Activation energy for the formation of Regioisomer B. |

| Product (Regioisomer A) | -25.0 | Thermodynamically favored product. Kinetically favored. |

| Product (Regioisomer B) | -22.5 | Thermodynamically less stable product. |

Conformational Analysis and Stereoelectronic Effects of the Nitroethenyl Substituent

Conformational analysis is the study of the different spatial arrangements of a molecule that can be interconverted by rotation around single bonds. libretexts.org For this compound, the key conformational flexibility arises from the rotation around the C-C single bond connecting the pyrrole ring (C2) to the nitroethenyl group (Cα).

The conformation of the nitroethenyl substituent is governed by stereoelectronic effects, primarily the balance between steric hindrance and electronic stabilization through conjugation.

Conjugation : A planar conformation, where the pyrrole ring and the nitroethenyl group lie in the same plane, allows for maximum overlap of the p-orbitals. This extended π-conjugation is electronically stabilizing.

Steric Hindrance : In a planar conformation, steric repulsion can occur between the hydrogen atom on the α-carbon of the vinyl group and the hydrogen atom at the C3 position of the pyrrole ring.

Computational methods can be used to map the potential energy as a function of the dihedral angle (τ) defined by the atoms C3-C2-Cα-Cβ. By calculating the energy for various angles from 0° (planar) to 180°, a rotational energy profile can be constructed. It is expected that the most stable conformation will be near-planar to maximize conjugation, with a slight twist possible to alleviate minor steric strain. The energy barrier to rotation would also be determined from this profile, indicating the rigidity of the preferred conformation. The presence of the nitro group has a significant stereoelectronic effect, favoring planarity to enable effective electron withdrawal from the pyrrole ring. rsc.org

Table 4: Predicted Relative Energies for Different Conformations

| Dihedral Angle (τ) | Conformation | Predicted Relative Energy (kcal/mol) | Key Factors |

|---|---|---|---|

| ~0° | Planar (s-trans) | 0.0 (Global Minimum) | Maximum π-conjugation, minimal steric hindrance. |

| ~90° | Perpendicular | ~5-8 (Rotational Barrier) | Loss of conjugation, minimal steric hindrance. |

| ~180° | Planar (s-cis) | ~2-4 (Local Minimum) | Maximum π-conjugation, but higher steric hindrance. |

Spectroscopic Property Simulations for Structural Elucidation

Computational quantum chemistry is a valuable tool for predicting and interpreting spectroscopic data, aiding in the structural elucidation of molecules. nih.govresearchgate.net By simulating spectra, one can compare theoretical results with experimental data to confirm a proposed structure.

Infrared (IR) Spectroscopy : DFT calculations can predict the vibrational frequencies of a molecule. These calculated frequencies correspond to the stretching and bending modes of specific bonds (e.g., C=C, N-O, C-H). By comparing the calculated IR spectrum with the experimental one, each absorption band can be assigned to a specific molecular vibration, confirming the presence of functional groups.

UV-Visible Spectroscopy : Time-Dependent DFT (TD-DFT) can be used to simulate electronic transitions. The energy difference between the ground state and the first few excited states corresponds to the absorption of light in the UV-Vis region. For this compound, the extensive conjugation is expected to result in a strong absorption at a relatively long wavelength (λmax), corresponding to the HOMO→LUMO transition.

Table 5: Predicted Spectroscopic Data from Computational Simulations

| Spectroscopy Type | Predicted Feature | Structural Correlation |

|---|---|---|

| IR | Strong bands ~1500-1550 cm⁻¹ and ~1300-1350 cm⁻¹ | Asymmetric and symmetric stretching of the NO₂ group. |

| UV-Vis | Strong absorption (λmax) > 350 nm | π→π* transition across the conjugated system (HOMO-LUMO). |

| ¹H NMR | Downfield shifts for vinyl protons (δ > 7.0 ppm) | Deshielding effect of the electron-withdrawing NO₂ group. |

| ¹³C NMR | Downfield shift for the β-carbon of the vinyl group | Strong deshielding due to attachment to the nitro group and resonance. |

Strategic Applications in Complex Organic Synthesis

Construction of Advanced Pyrrole-Containing Scaffolds and Heterocycles

The pyrrole (B145914) nucleus is a fundamental component in numerous biologically active compounds and functional materials. nih.gov The functionalization of this core structure is a key objective in medicinal chemistry and materials science. 1-Methyl-2-(2-nitroethenyl)-1H-pyrrole is a valuable starting material for creating more complex pyrrole-containing scaffolds. The nitroethenyl group is a potent Michael acceptor, rendering the β-carbon susceptible to attack by a wide array of nucleophiles. This reactivity allows for the introduction of various substituents and the elaboration of the side chain, leading to the formation of diverse and highly functionalized pyrrole derivatives.

Furthermore, the nitro group itself can be chemically transformed into other functional groups, such as amines or carbonyls, through reduction or other reactions. This versatility significantly expands the range of possible molecular scaffolds that can be accessed from this single precursor. For instance, the reduction of the nitro group followed by intramolecular cyclization could lead to the formation of novel bicyclic systems containing the pyrrole core.

Precursor for the Synthesis of Fused Polycyclic Systems

The synthesis of fused polycyclic systems containing a pyrrole ring is of significant interest due to their presence in many natural products and pharmacologically active compounds. The nitroethenyl substituent in this compound can act as a dienophile in Diels-Alder reactions, providing a pathway to fused ring systems.

While the partial aromaticity of the pyrrole ring can reduce its reactivity as a diene in Diels-Alder reactions, the electron-withdrawing nature of the nitroethenyl group enhances the dienophilic character of the exocyclic double bond. ucla.edu This allows it to react with suitable dienes to form complex polycyclic structures. For example, the related compound, 2-(2-nitroethenyl)-1H-pyrrole, has been shown to undergo a Diels-Alder reaction with 1,4-naphthoquinone (B94277) to yield 3-methylnaphtho[2,3-e]indole-6,9(3H)-dione, a fused polycyclic system, albeit in low yield. researchgate.net This type of cycloaddition reaction provides a powerful tool for the rapid construction of complex molecular frameworks from relatively simple starting materials. The application of this methodology to this compound would similarly be expected to yield fused polycyclic systems with the N-methylated pyrrole core.

Table 1: Examples of Downstream Products from this compound

| Compound Name | CAS Number |

|---|---|

| 2-(2-AMINOETHYL)-1-METHYL-1H-PYRROLE | 83732-75-6 |

| N-(2-(1-METHYL-1H-PYRROL-2-YL)ETHYL)ACETAMIDE | 569351-24-2 |

| 1-METHYL-6,7-DIHYDRO-1H-PYRROLO[2,3-B]PYRIDINE | 569351-25-3 |

Intermediacy in the Synthesis of Natural Product Analogues and Designed Scaffolds

Pyrrole-containing natural products represent a diverse and important class of bioactive molecules. chim.itrsc.org The development of synthetic routes to these compounds and their analogues is a major focus of contemporary organic synthesis. Nitropyrroles, in general, are recognized as important intermediates in the synthesis of natural compounds. researchgate.net

The chemical handles present in this compound make it a suitable intermediate for the synthesis of analogues of pyrrole-containing natural products. The nitroethenyl group can be modified to mimic or replace structural motifs found in natural products. For example, the reduction of the nitro group to an amine and subsequent acylation could generate amide linkages present in many natural products. Alternatively, the carbon-carbon double bond could be subjected to oxidative cleavage to yield a carboxylic acid, providing another point for diversification. This strategic positioning of reactive sites allows chemists to systematically modify the structure and explore the structure-activity relationships of natural product analogues.

Development of Libraries of Derivatized Pyrroles

The creation of compound libraries is a cornerstone of modern drug discovery and chemical biology. This compound is an excellent starting point for the generation of libraries of derivatized pyrroles due to the versatile reactivity of the nitroethenyl group.

As a versatile precursor, it can be used to generate a range of downstream products. For instance, it is a known precursor for the synthesis of compounds such as 2-(2-AMINOETHYL)-1-METHYL-1H-PYRROLE, N-(2-(1-METHYL-1H-PYRROL-2-YL)ETHYL)ACETAMIDE, 1-METHYL-6,7-DIHYDRO-1H-PYRROLO[2,3-B]PYRIDINE, and 1-METHYL-4,5,6,7-TETRAHYDRO-1H-PYRROLO[2,3-B]PYRIDINE. chemsrc.com The synthesis of these derivatives highlights the utility of this compound in creating a diverse set of molecules with varied functionalities and structural complexities. This capacity for diversification is crucial for generating libraries of compounds for high-throughput screening and the identification of new bioactive molecules.

Emerging Trends and Future Research Perspectives

Innovations in Green Chemistry Approaches for Synthesis of Nitrovinylpyrroles

The synthesis of nitrovinylpyrroles, traditionally achieved through the Henry (nitroaldol) reaction followed by dehydration, is undergoing a green transformation. researchgate.net Researchers are focusing on developing environmentally benign methodologies that reduce waste, avoid hazardous solvents, and improve energy efficiency. lucp.netmdpi.com

Key innovations include:

Solvent-Free and Aqueous Media Reactions: A significant push is towards eliminating volatile organic solvents. lucp.net Solvent-free "grinding" or mechanochemical methods, where reactants are milled together, often with a catalyst, are being explored. lucp.netijcea.org Additionally, conducting the synthesis in water, the most environmentally friendly solvent, is a major goal.

Bio-Sourced and Reusable Catalysts: There is a growing interest in using catalysts derived from renewable resources, such as citric acid, ascorbic acid, and other bio-sourced organic acids. lucp.net These are often non-toxic and biodegradable. Furthermore, the development of heterogeneous catalysts that can be easily separated from the reaction mixture and reused multiple times is a core principle of green chemistry being actively pursued. researchgate.net

Energy-Efficient Methodologies: Microwave and ultrasound-assisted syntheses are gaining traction. semanticscholar.org These techniques can significantly reduce reaction times from hours to minutes, increase product yields, and often lead to cleaner reactions with fewer byproducts compared to conventional heating methods. researchgate.netmdpi.com For example, ultrasound can prevent the aggregation and passivation of metal catalysts, enhancing their reactivity. semanticscholar.org

These green approaches not only minimize the environmental impact but also offer economic benefits through reduced consumption of solvents and energy, and simplified purification processes. lucp.net

Development of New Catalytic Systems for Enhanced Selectivity and Efficiency

The Henry reaction, central to the synthesis of the β-nitro alcohol precursor of nitrovinylpyrroles, is a major focus for catalyst development. publish.csiro.au The goal is to create systems that offer high yields and excellent control over selectivity (enantioselectivity and diastereoselectivity) under mild conditions. mdpi.com

Recent advances in catalysis include:

Transition Metal Complexes: Copper(II) complexes with various chiral ligands have been extensively studied and continue to be refined for asymmetric Henry reactions, yielding products with high enantiomeric excess (ee). publish.csiro.aupublish.csiro.au Researchers are also exploring catalysts based on other metals like iridium and cobalt for different steps in pyrrole (B145914) synthesis. nih.govnih.govnih.gov

Organocatalysis: Metal-free organic molecules, such as chiral amines, thioureas, and phosphoric acids, have emerged as powerful catalysts for asymmetric synthesis. researchgate.netnih.gov They are often less toxic and less sensitive to air and moisture than metal-based catalysts, making them attractive from a practical and environmental standpoint. researchgate.net

Heterogeneous and Nanoparticle Catalysts: To improve catalyst recyclability and ease of separation, solid-supported catalysts are being developed. mdpi.com Materials like metal-organic frameworks (MOFs), nano-ferrites, and natural asphalt-supported catalysts are being investigated. researchgate.netpublish.csiro.aunih.gov These systems combine the high activity of homogeneous catalysts with the practical advantages of heterogeneous systems. For instance, a carbon-supported nitrogen phosphorus-cobalt catalyst has been shown to be effective in the one-pot synthesis of N-substituted pyrroles from nitroarenes. researchgate.net

| Catalyst Type | Examples | Key Advantages | Relevant Reaction |

|---|---|---|---|

| Transition Metal Complexes | Cu(II)-chiral ligands, Iridium complexes, Cobalt complexes | High efficiency, High stereo- and enantioselectivity | Henry Reaction, Pyrrole Synthesis publish.csiro.aunih.govnih.gov |

| Organocatalysts | Chiral thioureas, Chiral phosphoric acids, N,N-dibenzyl diaminomethylenemalononitrile | Metal-free, Lower toxicity, Often less sensitive to air/moisture | Asymmetric Henry Reaction researchgate.netresearchgate.netnih.gov |

| Heterogeneous Catalysts | Metal-Organic Frameworks (MOFs), Alumina, Natural Asphalt-supported catalysts | Easy separation, Reusability, Potential for flow chemistry | Henry Reaction, Paal-Knorr Pyrrole Synthesis researchgate.netpublish.csiro.aumdpi.com |

| Nanoparticle Catalysts | Nano-ferrite supported Glutathione (Nano-FGT), Magnetic nanoparticles | High surface area-to-volume ratio, High activity, Magnetic separation | Henry Reaction, Paal-Knorr Pyrrole Synthesis researchgate.netnih.gov |

High-Throughput Experimentation and Automated Synthesis Protocols

The discovery of new reactions and the optimization of existing ones are being revolutionized by high-throughput experimentation (HTE) and automation. chemrxiv.orgresearchgate.net These technologies allow for the rapid, parallel execution of a large number of experiments on a small scale, dramatically accelerating research that would be slow and laborious using traditional methods. youtube.comseqens.com

For the synthesis of 1-Methyl-2-(2-nitroethenyl)-1H-pyrrole and its derivatives, HTE and automation offer several advantages:

Rapid Condition Screening: HTE platforms, utilizing multi-well plates, can quickly screen a wide array of catalysts, solvents, temperatures, and reactant ratios to identify the optimal conditions for the Henry reaction and subsequent dehydration. researchgate.netyoutube.com

Library Synthesis: Automated systems can be used to rapidly synthesize large collections of nitrovinylpyrrole derivatives by varying the starting aldehydes and nitroalkanes. youtube.com This is invaluable for structure-activity relationship (SAR) studies in drug discovery.

Improved Reproducibility: Robotic systems for liquid handling and reaction workup minimize human error, leading to more reliable and reproducible results. bris.ac.uknih.gov

Data-Rich Experimentation: HTE enables the collection of vast datasets that can be used for statistical analysis and machine learning applications to further refine reaction models and predict outcomes. chemrxiv.org

The workflow typically involves automated reaction design, robotic execution and quenching, and rapid analysis by techniques like GC-MS or LC-MS. researchgate.net Cartridge-based automated synthesizers are also emerging, simplifying the process by packaging all necessary reagents and purification materials for a specific reaction into a single disposable unit. youtube.comrsc.org

| HTE Workflow Stage | Description | Enabling Technologies |

|---|---|---|

| Design | Rapid virtual design of reaction arrays in multi-well plates (24, 96, 384-well). nih.gov | Specialized software (e.g., phactor™), Reagent inventory databases. nih.gov |

| Execution | Miniaturized and parallelized reactions performed by robotic systems. chemrxiv.org | Liquid handling robots, Automated synthesizers, Multi-well plates. youtube.com |

| Analysis | Rapid screening of reaction outcomes (yield, purity, selectivity). | High-throughput analytical techniques (GC-MS, LC-MS, MALDI-TOF-MS). researchgate.net |

| Data Management & Iteration | Collection and analysis of large datasets to inform the next round of experiments. chemrxiv.org | Data management software, Machine learning algorithms. chemrxiv.org |

Computational Design and Prediction of Novel Reactivity and Applications

Computational chemistry is becoming an indispensable tool for understanding and predicting chemical reactivity, guiding experimental design, and accelerating the discovery of new applications for molecules like this compound.

Quantum Chemistry and DFT: Methods like Conceptual Density Functional Theory (CDFT) can be used to calculate global and local reactivity indices for nitroalkenes. mdpi.com This allows for the prediction of their nucleophilic and electrophilic nature, providing insights into their behavior in reactions like Diels-Alder cycloadditions. mdpi.com Such calculations can help predict reaction pathways and regioselectivity, saving significant experimental effort.

Machine Learning (ML) and AI: The vast amount of data generated from HTE is fueling the development of powerful machine learning models. nih.gov These models can predict reaction outcomes, such as yield and stereoselectivity, with increasing accuracy. nih.gov By training on existing reaction data, ML algorithms can identify complex relationships between reactants, catalysts, and conditions to suggest optimal parameters for a desired transformation or even predict the products of novel reactant combinations. nih.govarxiv.org

Catalyst Design and Optimization: Computational modeling is used to design new catalysts with enhanced activity and selectivity. By simulating the interaction between a catalyst and the reactants at a molecular level, researchers can understand the mechanism of catalysis and rationally modify the catalyst's structure to improve its performance. Hybrid DFT/ML models, for example, have been developed to predict the activation energies of reactions. nih.gov

These predictive models are moving the field from a trial-and-error approach to a more data-driven, design-oriented paradigm, promising to make the synthesis and functionalization of complex molecules more efficient and predictable. nih.gov

| Computational Approach | Application in Nitrovinylpyrrole Research | Key Insights Provided |

|---|---|---|

| Density Functional Theory (DFT) | Modeling electronic properties and reaction mechanisms. mdpi.com | Reactivity indices, reaction polarity, transition state energies, prediction of regioselectivity. mdpi.com |

| Machine Learning (ML) | Predicting reaction outcomes (yield, selectivity) from large datasets. nih.gov | Structure-property relationships, optimization of reaction conditions, prediction of novel products. nih.govnih.gov |

| Molecular Docking | Simulating the interaction of nitrovinylpyrroles with biological targets (e.g., enzymes). | Binding affinity, interaction modes, guidance for designing bioactive molecules. |

| Hybrid QM/MM Models | Studying reactions in complex environments (e.g., with explicit solvent or in an enzyme active site). | Accurate energy calculations, understanding environmental effects on reactivity. |

Q & A

Q. What are the common synthetic routes for preparing 1-Methyl-2-(2-nitroethenyl)-1H-pyrrole, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves functionalizing pyrrole derivatives via nitroethenylation. A classical approach is the Paal–Knorr condensation (for pyrrole backbone formation) followed by nitration or Michael addition to introduce the nitroethenyl group . For example, refluxing intermediates like 1-methylpyrrole with nitroethylene precursors in acetic anhydride/glacial acetic acid under basic conditions (e.g., ammonium acetate) can yield the target compound. Optimization includes:

- Catalyst selection : Use Lewis acids (e.g., ZnCl₂) to enhance electrophilic substitution.

- Temperature control : Maintain reflux (80–100°C) to balance reaction rate and side-product formation.

- Solvent system : Polar aprotic solvents (e.g., DMF) improve nitroethenyl group stability .

Yields can vary from 60% to 85%, depending on purity of starting materials and reaction monitoring via TLC .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

- Methodological Answer :

- ¹H NMR : The nitroethenyl group (CH₂=CH–NO₂) shows characteristic doublets for vinylic protons (δ 6.5–7.5 ppm, J = 12–16 Hz). The methyl group on pyrrole appears as a singlet (~δ 3.3 ppm), while aromatic protons resonate at δ 6.1–6.3 ppm (pyrrole ring) .

- IR : Strong absorption bands at ~1520 cm⁻¹ (N–O asymmetric stretch) and ~1350 cm⁻¹ (symmetric stretch) confirm the nitro group. The C=C stretch of the ethenyl group appears at ~1620 cm⁻¹ .

- Mass Spectrometry : Molecular ion peaks at m/z corresponding to the molecular weight (e.g., 152 g/mol) and fragmentation patterns (e.g., loss of NO₂) validate the structure .

Advanced Research Questions

Q. What computational chemistry approaches (e.g., DFT) are suitable for studying the electronic properties and reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (6-31G*) predicts electronic properties:

- HOMO-LUMO gaps : Calculated to assess electrophilicity (e.g., nitroethenyl group acts as an electron-deficient site).

- Charge distribution : Nitro group’s electron-withdrawing effect polarizes the pyrrole ring, enhancing reactivity in electrophilic substitutions .

- Transition state modeling : Simulate reaction pathways (e.g., nitroethenyl addition) to optimize synthetic routes. Software like Gaussian or ORCA is recommended .

Q. How can crystallographic data resolve ambiguities in molecular geometry, particularly for the nitroethenyl substituent?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) refined via SHELX software provides precise bond lengths and angles:

- Nitroethenyl conformation : The C–NO₂ bond length (~1.21 Å) and C=C bond (~1.34 Å) confirm resonance stabilization.

- Dihedral angles : Measure planarity between the pyrrole ring and nitroethenyl group to assess conjugation (critical for UV/Vis absorption) .

Discrepancies between computational and experimental geometries (e.g., bond angle deviations >2°) may indicate crystal packing effects or solvent interactions .

Q. What strategies address contradictory data in reaction yields during scale-up synthesis?

- Methodological Answer : Contradictions often arise from:

- Impurity profiles : Use HPLC or GC-MS to identify by-products (e.g., over-nitrated derivatives).

- Kinetic vs. thermodynamic control : Adjust reaction time and temperature (e.g., shorter times favor kinetic products).

- Catalyst poisoning : Pre-treat reagents (e.g., dry solvents) to avoid moisture-sensitive intermediates .

Statistical tools like Design of Experiments (DoE) optimize variables (temperature, stoichiometry) to maximize reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.